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Compound of Interest

Compound Name: Lazertinib

Cat. No.: B608487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Lazertinib to the

Epidermal Growth Factor Receptor (EGFR) containing the T790M resistance mutation.

Lazertinib (YH25448) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor

(TKI) specifically designed to target both EGFR-sensitizing and T790M resistance mutations

while sparing wild-type (WT) EGFR.[1][2] Its mechanism involves forming a covalent bond with

the Cys797 residue within the ATP-binding site of the EGFR kinase domain, leading to potent

and sustained inhibition.[1][3]

Mechanism of Action and Selectivity
The T790M mutation, often termed the "gatekeeper" mutation, arises in response to first- and

second-generation EGFR TKIs.[4][5] This mutation involves the substitution of a threonine with

a bulkier methionine residue at position 790, which increases the receptor's affinity for ATP and

causes steric hindrance, thereby reducing the efficacy of earlier inhibitors.[6][7]

Lazertinib overcomes this resistance through a combination of potent noncovalent binding and

subsequent irreversible covalent bond formation.[1][8] Its selectivity for the T790M mutant over

WT EGFR is primarily driven by stronger noncovalent binding interactions within the ATP

pocket.[8] Structural studies have revealed that Lazertinib's distinct pyrazole moiety facilitates

favorable hydrogen bonds and van der Waals interactions.[8][9] Specifically, the phenyl group

of Lazertinib engages in van der Waals interactions with the methionine residue at position
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T790M, a key interaction that contributes to its enhanced potency and selectivity against the

mutant receptor.[8][10]

Quantitative Binding Kinetics Data
The inhibitory potential of irreversible inhibitors like Lazertinib is quantified by the inhibitor

concentration that yields a half-maximal inactivation rate (K_I) and the maximal rate of

inactivation (k_inact). The overall potency is represented by the second-order rate constant

k_inact/K_I.

Biochemical assays demonstrate that Lazertinib's selectivity for the EGFR T790M mutant is

achieved through a significantly stronger initial noncovalent binding affinity (a lower K_I value)

compared to its affinity for WT EGFR.[8] The enhanced potency of Lazertinib against the

double mutant EGFR(L858R/T790M) is attributed to an 8-fold stronger noncovalent binding

(diminished K_I) and a 2.8-fold decreased maximal inactivation rate (k_inact) when compared

to WT EGFR.[8]

Below is a comparative summary of the kinetic parameters for Lazertinib and the related third-

generation inhibitor, Osimertinib.

Inhibitor EGFR Variant K_I (nM) k_inact (min⁻¹)
k_inact/K_I
(µM⁻¹s⁻¹)

Lazertinib WT 225 ± 25 0.091 ± 0.003 6.7

L858R/T790M 28 ± 2 0.032 ± 0.001 19

Osimertinib WT 41 ± 4 0.063 ± 0.002 26

L858R/T790M 21 ± 3 0.063 ± 0.002 50

Data sourced

from biochemical

assays as

reported in J.

Med. Chem.

2022, 65, 17,

11525–11536.[8]
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EGFR Signaling Pathway and Lazertinib Inhibition
The EGFR signaling cascade is a critical pathway controlling cell growth, proliferation, and

survival.[6] Ligand binding triggers receptor dimerization and autophosphorylation, activating

downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[4] In NSCLC, activating

EGFR mutations lead to constitutive activation of these pathways.[4] The T790M mutation

maintains this activation in the presence of first-generation TKIs. Lazertinib selectively binds to

and irreversibly inhibits the kinase activity of the T790M mutant EGFR, effectively blocking

these downstream signals.[6][11]
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Caption: EGFR signaling pathway and points of inhibition by TKIs.
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Experimental Protocols
Determining the binding kinetics of an irreversible inhibitor like Lazertinib requires specific

experimental setups.

This protocol is based on established methods for characterizing irreversible kinase inhibitors.

[8]

Reagent Preparation:

Prepare a stock solution of purified, active EGFR kinase domain (WT or T790M mutant) in

an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2

mM DTT, 0.01% Tween-20).

Prepare serial dilutions of Lazertinib in DMSO, followed by a final dilution into the kinase

buffer.

Prepare ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

Inactivation Reaction:

Incubate the EGFR enzyme with various concentrations of Lazertinib at a constant

temperature (e.g., 25°C).

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the

enzyme-inhibitor mixture.

Measurement of Residual Activity:

Immediately dilute the aliquot into a reaction mixture containing a high concentration of

ATP and the peptide substrate. The high ATP concentration helps to stop further covalent

modification by competing for the binding site.

Allow the kinase reaction to proceed for a set period (e.g., 15-30 minutes).

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be

done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP

production as an indicator of kinase activity.
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Data Analysis:

For each Lazertinib concentration, plot the natural log of the percentage of remaining

enzyme activity against the pre-incubation time.

The slope of this line represents the observed rate of inactivation (k_obs).

Plot the k_obs values against the corresponding Lazertinib concentrations.

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact *

[I] / (K_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of

k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K_I

(the inhibitor concentration at which the inactivation rate is half of k_inact).

Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) are commonly used to study binding kinetics in real-

time.[12][13] The following diagram illustrates a generalized workflow for such an assay.
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Caption: Generalized workflow for a label-free binding kinetics assay.
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This guide summarizes the critical aspects of Lazertinib's interaction with the EGFR T790M

mutant, providing quantitative data and procedural insights relevant to researchers in oncology

and drug development. The potent and selective irreversible inhibition by Lazertinib
underscores its efficacy as a targeted therapy for NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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